Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic developed by Alkermes, marketed under the brand name Aristada. It is an N-acyloxymethyl prodrug of aripiprazole, designed for intramuscular administration to treat schizophrenia. Approved by the U.S. Food and Drug Administration in October 2015, it allows for extended release, enabling dosing every four to eight weeks, which improves patient compliance compared to daily oral medications .
Aripiprazole lauroxil acts as a prodrug. After injection, it slowly releases aripiprazole, the active pharmaceutical ingredient. Aripiprazole's mechanism of action in treating schizophrenia is not fully understood, but it is believed to involve a partial agonist effect on dopamine D2 and serotonin 5-HT1A receptors, and an antagonist effect on serotonin 5-HT2A receptors []. This complex interaction with neurotransmitters helps regulate dopamine and serotonin activity in the brain, potentially improving symptoms of schizophrenia.
The pharmacological activity of aripiprazole lauroxil is largely attributed to its active metabolite, aripiprazole. This compound functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This unique mechanism helps stabilize dopaminergic activity in the brain, reducing positive symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics .
After a single intramuscular injection, aripiprazole can be detected in circulation within 5 to 6 days and continues to be released over an additional 36 days. Steady-state concentrations are achieved after the fourth monthly injection .
The synthesis of aripiprazole lauroxil involves a proprietary technology known as LinkeRx®, which facilitates the formation of prodrugs with modified properties for extended release. The process includes:
This method contrasts with traditional esters used in other depot formulations, giving aripiprazole lauroxil its unique pharmacokinetic profile .
Aripiprazole lauroxil has been studied for drug interactions, particularly with medications that affect cytochrome P450 enzymes. Since it is metabolized by CYP3A4 and CYP2D6, co-administration with drugs that inhibit or induce these enzymes can alter its efficacy and safety profile. Common adverse reactions include akathisia and orthostatic hypotension, particularly when combined with other central nervous system depressants .
Aripiprazole lauroxil belongs to a class of third-generation antipsychotics that includes several other compounds with similar mechanisms of action but different pharmacokinetic profiles. Here are some comparable compounds:
Compound Name | Mechanism of Action | Dosing Frequency | Unique Features |
---|---|---|---|
Aripiprazole | Partial agonist at D2; antagonist at 5-HT2A | Daily oral | Established oral formulation |
Brexpiprazole | Partial agonist at D2; antagonist at 5-HT2A | Daily oral | Lower incidence of weight gain compared to others |
Cariprazine | Partial agonist at D2; high affinity for D3 | Daily oral | Unique affinity profile for D3 receptors |
Lumateperone | Antagonist at 5-HT2A; modulates glutamate activity | Daily oral | Novel mechanism targeting glutamate pathways |
Aripiprazole lauroxil's unique aspect lies in its formulation as a long-acting injectable prodrug, allowing for extended release and improved patient adherence compared to these other compounds that require daily dosing .